

Application Notes and Protocols for Preparing MS-PPOH Stock Solution

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Compound of Interest

Compound Name: MS-PPOH

Cat. No.: B163767

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Audience: Researchers, scientists, and drug development professionals.

Application Notes

N-(methylsulfonyl)-2-(2-propynyloxy)-benzenehexanamide (**MS-PPOH**) is a potent and selective inhibitor of specific Cytochrome P450 (CYP450) isozymes involved in the epoxygenase pathway.[1][2][3] It is a valuable tool for investigating the physiological and pathophysiological roles of CYP450-derived lipid mediators.

Mechanism of Action: Arachidonic acid is metabolized by CYP450 epoxygenases to produce epoxyeicosatrienoic acids (EETs), which are important signaling molecules. **MS-PPOH** selectively inhibits this conversion.[3][4] Specifically, it has been shown to inhibit the formation of 11,12-EET by CYP4A2 and CYP4A3 with an IC₅₀ value of 13 μM.[1][3][5] Studies have also demonstrated its potent inhibitory activity against CYP2C9 and CYP2C11 (IC₅₀ = 11-16 μM).[6] Notably, **MS-PPOH** does not affect the ω-hydroxylase activity of CYP4A1, which produces 20-HETE.[1][3][7] The inhibition by **MS-PPOH** is time- and NADPH-dependent, which is characteristic of a mechanism-based inhibitor.[6][8]

Applications: Due to its selectivity, **MS-PPOH** is widely used in experimental settings to elucidate the function of the CYP450 epoxygenase pathway. Its applications include studying lipid biochemistry, signal transduction, and the role of EETs in various systems. Research citing **MS-PPOH** has explored its effects in acute kidney injury, cAMP signaling, and the development of novel antiarrhythmic agents.[1]

Chemical Properties and Solubility

All quantitative data for **MS-PPOH** is summarized in the tables below for easy reference.

Table 1: Chemical and Physical Properties of **MS-PPOH**

Property	Value
Formal Name	N-(methylsulfonyl)-2-(2-propynyloxy)-benzenehexanamide[1]
CAS Number	206052-02-0[1][2]
Molecular Formula	C ₁₆ H ₂₁ NO ₄ S[1][2]
Formula Weight	323.4 g/mol [1][4]
Purity	≥98%[1][2][4]
Formulation	Crystalline Solid[1][4]
Storage Temperature	-20°C[3][4]
Stability	≥ 4 years at -20°C[1]

Table 2: Solubility of **MS-PPOH**

Solvent	Solubility
DMSO	30 mg/mL[1]
DMF	30 mg/mL[1]
Ethanol	25 mg/mL[1]
DMSO:PBS (pH 7.2) (1:2)	0.30 mg/mL[1]

Experimental Protocol: Preparation of MS-PPOH Stock Solution

This protocol provides a detailed methodology for preparing a 10 mM stock solution of **MS-PPOH** in DMSO, a commonly used solvent for this compound.

Objective: To prepare a high-concentration, stable stock solution of **MS-PPOH** for subsequent dilution to working concentrations for in vitro and in vivo experiments.

Materials:

- **MS-PPOH** (crystalline solid)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile, nuclease-free microcentrifuge tubes (1.5 mL)
- Calibrated micropipettes and sterile tips
- Analytical balance

Equipment:

- Vortex mixer
- Chemical fume hood

Safety Precautions:

- Always consult the manufacturer's Safety Data Sheet (SDS) before handling **MS-PPOH**.
- Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
- Perform all weighing and solvent handling steps within a chemical fume hood to avoid inhalation of the compound or solvent vapors.

Procedure:

1. Calculation of Mass: To prepare a 10 mM stock solution, calculate the mass of **MS-PPOH** required. The formula weight of **MS-PPOH** is 323.4 g/mol .

- Calculation for 1 mL of 10 mM Stock Solution:

- $\text{Mass (mg)} = \text{Molarity (mol/L)} \times \text{Volume (L)} \times \text{Formula Weight (g/mol)} \times 1000 \text{ (mg/g)}$
- $\text{Mass (mg)} = 0.010 \text{ mol/L} \times 0.001 \text{ L} \times 323.4 \text{ g/mol} \times 1000 \text{ mg/g}$
- $\text{Mass (mg)} = 3.234 \text{ mg}$

2. Weighing the Compound:

- Allow the **MS-PPOH** container to equilibrate to room temperature before opening to prevent moisture condensation.
- In a chemical fume hood, carefully weigh 3.234 mg of **MS-PPOH** using an analytical balance and place it into a sterile 1.5 mL microcentrifuge tube.

3. Dissolution:

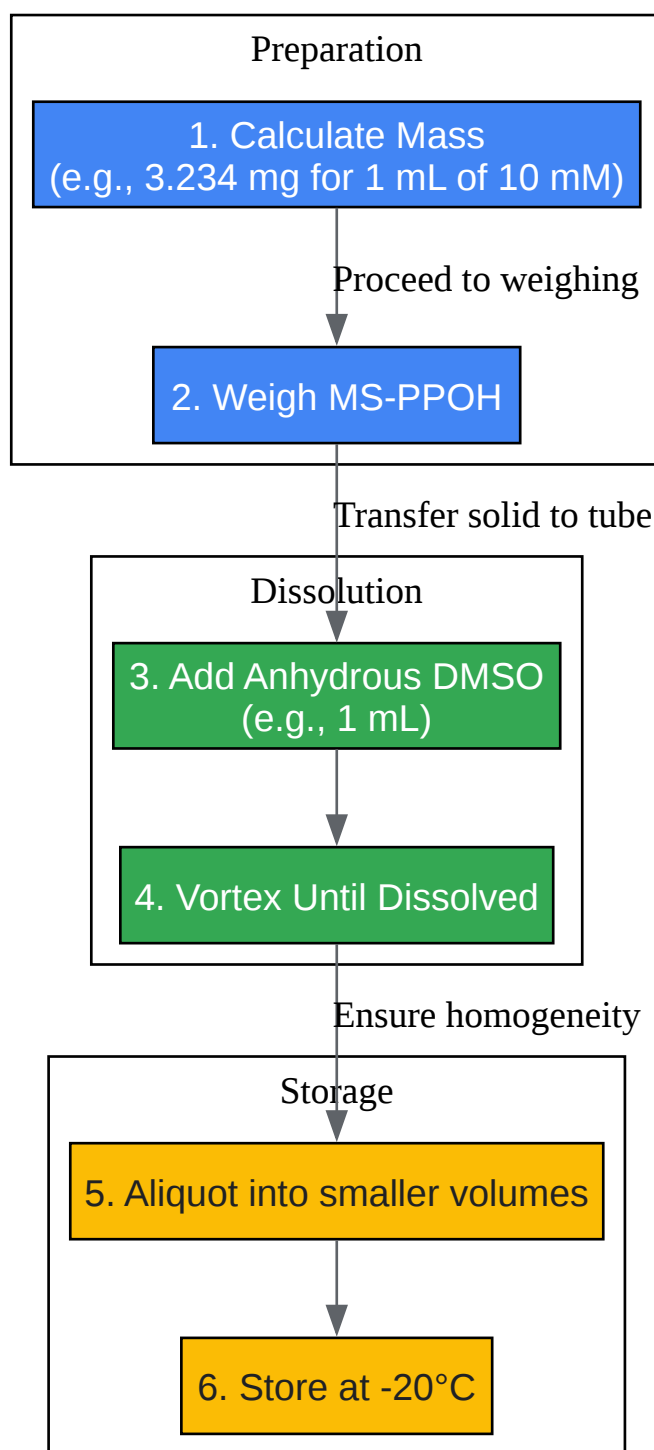
- Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the **MS-PPOH**.
- Cap the tube securely and vortex the solution thoroughly until the crystalline solid is completely dissolved. A clear, homogenous solution should be formed.

4. Aliquoting and Storage:

- To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 20 μL or 50 μL) in sterile microcentrifuge tubes.
- Clearly label each aliquot with the compound name (**MS-PPOH**), concentration (10 mM), solvent (DMSO), and preparation date.
- Store the aliquots at -20°C for long-term use.^{[3][4]} The compound is stable for at least four years when stored properly.^[1]

Visualizations

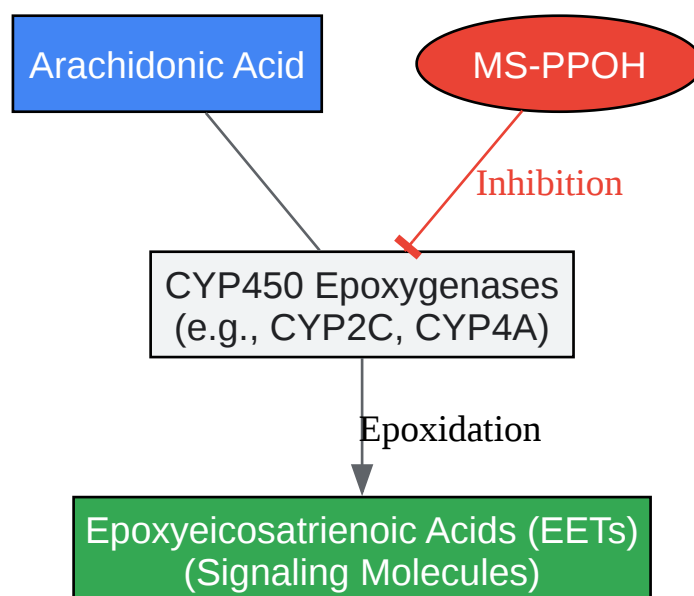
Diagram 1: Experimental Workflow for Stock Solution Preparation



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Caption: Workflow for preparing **MS-PPOH** stock solution.

Diagram 2: **MS-PPOH** Mechanism of Action in the Arachidonic Acid Cascade



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Caption: Inhibition of EETs synthesis by **MS-PPOH**.

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